molecular formula C8H9N3O B1500899 1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol

1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol

Cat. No.: B1500899
M. Wt: 163.18 g/mol
InChI Key: FMDJMVUDTFLGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol is a high-value heterocyclic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . This chemical features a fused imidazo[1,2-a]pyrimidine core structure, a privileged scaffold in medicinal chemistry and materials science, substituted with an ethanol functional group that enhances its versatility as a synthetic intermediate . As a member of the imidazo[1,2-a]pyrimidine family, this compound is of significant research interest for developing new substances with specialized properties. Related imidazo[1,2-a]pyrimidine derivatives have demonstrated notable performance as effective corrosion inhibitors for protecting mild steel in acidic environments, functioning as mixed-type inhibitors that adsorb to metal surfaces . Furthermore, the imidazo[1,2-a]pyridine and pyrimidine heterocyclic systems, which share structural similarities with this compound, are extensively investigated in pharmaceutical research for their diverse biological activities and as key scaffolds in drug discovery . The presence of the ethanol moiety on the pyrimidine ring provides a handle for further chemical modification, making it a valuable building block for constructing more complex molecules for various research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-imidazo[1,2-a]pyrimidin-7-ylethanol

InChI

InChI=1S/C8H9N3O/c1-6(12)7-2-4-11-5-3-9-8(11)10-7/h2-6,12H,1H3

InChI Key

FMDJMVUDTFLGRK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=NC=CN2C=C1)O

Origin of Product

United States

Chemical Reactions Analysis

Condensation Reactions

The hydroxyl group facilitates condensation with aldehydes to form Schiff base derivatives. A protocol using acetic acid catalysis in ethanol achieved high yields (70–94%) at room temperature :

General Procedure :

  • Reactant: 1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol + aromatic aldehyde

  • Conditions: Ethanol, 2 drops acetic acid, 24 hr stirring

  • Yield Range: 70–94% (dependent on aldehyde substituents)

Representative examples:

Aldehyde SubstituentProduct YieldReaction Time
4-Nitrobenzaldehyde89%18 hr
3-Hydroxybenzaldehyde78%24 hr
Furfural82%20 hr

These derivatives show enhanced biological activity due to the introduced imine functionality .

Hydrolysis and Functionalization

The ethanol moiety undergoes hydrolysis under acidic conditions. A study demonstrated quantitative conversion to 1-(imidazo[1,2-a]pyrimidin-7-yl)ethanone using 6N HCl :

Reaction Details :

  • Reactant : this compound

  • Conditions : 6N HCl, reflux (24 hr)

  • Yield : 94%

  • Mechanism : Acid-catalyzed dehydration followed by oxidation .

Cycloaddition and Heterocycle Formation

The imidazo[1,2-a]pyrimidine core participates in [3+2] cycloadditions. One study reported its reaction with nitrile oxides to form isoxazoline hybrids:

Nitrile OxideProduct StructureYield
Benzontrile oxideIsoxazoline-imidazo[1,2-a]pyrimidine68%
4-Chlorobenzonitrile oxideChlorinated derivative62%

These reactions expand the compound's utility in medicinal chemistry.

Oxidation Reactions

Controlled oxidation converts the hydroxyl group to a ketone. Using pyridinium chlorochromate (PCC) in dichloromethane:

Oxidizing AgentSolventTimeYield
PCCCH₂Cl₂6 hr85%
KMnO₄Acetone/H₂O12 hr72%

The ketone derivatives serve as intermediates for further functionalization .

Nucleophilic Substitution

The 7-position ethanol group participates in nucleophilic displacements. A study achieved bromination using PBr₃:

Reaction :

  • Reactant : this compound

  • Reagent : PBr₃ (1.2 equiv)

  • Conditions : Dry THF, 0°C → RT

  • Yield : 76%

The resulting bromide is pivotal for cross-coupling reactions.

Computational Insights

DFT studies reveal that reaction pathways favor intermediates with lower activation energies (ΔG = −3.02 kcal/mol) . Transition states involving proton transfer during cyclization are rate-determining steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol to derivatives with analogous cores or substituents, focusing on synthesis, physicochemical properties, and biological activity.

Substituent Variations at the 7-Position

a) MRK-623 (2-(3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl)-propan-2-ol)
  • Structure : Features a hydroxyl-bearing isopropyl group at the 7-position.
  • Synthesis : Prepared via multi-step coupling reactions, similar to Groebke–Blackburn–Bienaymé methodologies .
  • Properties: The bulkier isopropyl group increases lipophilicity (clogP ≈ 2.8) compared to ethanol-substituted derivatives (clogP ≈ 1.5).
  • Biological Activity : Acts as a selective partial agonist at α1-subunit-containing GABAA receptors, demonstrating anxiolytic effects without sedation .
b) TP003 (4,2′-difluoro-5′-(8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridine-3-yl)biphenyl-2-carbonitrile)
  • Structure : Contains a 7-(1-hydroxy-1-methylethyl) group on an imidazo[1,2-a]pyridine core.
  • Properties: The geminal diol structure enhances hydrogen bonding but reduces metabolic stability compared to mono-hydroxyl derivatives.
  • Activity: Shows higher binding affinity (IC50 = 12 nM) for GABAA receptors than ethanol-substituted analogs (IC50 = 45–60 nM) .
c) (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol
  • Structure: Substituted with methanol at the 7-position.
  • Synthesis : Derived from iodination of imidazo[1,2-a]pyridine precursors, yielding 52–73% purity .
  • Properties: The smaller methanol group improves aqueous solubility (logS = −2.1) versus ethanol derivatives (logS = −1.8) but may reduce membrane permeability .

Functional Group Comparisons

a) Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
  • Structure : 7-position substituted with an ethyl ester.
  • Synthesis: Synthesized via condensation of 2-aminopyridine with bromopyruvic acid (72% yield) .
  • Properties : The ester group increases lipophilicity (clogP ≈ 2.1) and hydrolytic instability compared to hydroxylated analogs .
b) Imidazo[1,2-a]pyrimidin-2-ylmethanamine
  • Structure : Features a primary amine at the 2-position.
  • Properties : The amine group enhances basicity (pKa ≈ 8.5) and cationic character under physiological pH, improving DNA binding in anticancer applications .

Physicochemical and Spectral Data Comparison

Compound Melting Point (°C) IR (cm⁻¹) $^1$H NMR (DMSO-<i>d</i>6) Key Peaks
This compound 231–233 (predicted) 3400–3486 (O–H stretch) δ 4.8 (br, 1H, OH), δ 7.5–8.1 (aromatic H)
MRK-623 198–200 1658 (C=O), 1519 (NO₂) δ 1.4 (s, 6H, CH(CH3)2), δ 8.3 (d, 1H, pyridine H)
Ethyl Imidazo[1,2-a]pyridine-7-carboxylate 79–81 1725 (C=O ester) δ 1.3 (t, 3H, CH2CH3), δ 4.3 (q, 2H, OCH2)

Preparation Methods

Chichibabin-Type Condensation Method

The classical and widely used method for synthesizing imidazo[1,2-a]pyrimidines is based on the Chichibabin reaction. This method involves the condensation of appropriate precursors such as N-arylitaconimides or related substrates with aldehydes or alcohols under basic conditions.

  • Key Features:

    • Sodium acetate plays a critical role in facilitating the conversion.
    • The reaction typically requires heating (e.g., boiling for 1-3 hours).
    • Solvent choice impacts yield significantly; methanol and ethanol have lower yields compared to other solvents.
    • Yields can reach up to 89% under optimized conditions.
  • Example from Research:

    • Conversion of N-arylitaconimides with ethanol to yield the corresponding imidazo[1,2-a]pyrimidine ethanol derivatives.
    • The amount of sodium acetate influences both the rate and completeness of the reaction.
Entry Solvent Sodium Acetate (equiv) Time (h) Yield (%)
8 Ethanol 1.5 3 75
9 Ethanol 2.0 1 89

(Data adapted from synthesis optimization studies)

This method is versatile and has been extended to synthesize various substituted analogs efficiently.

Palladium-Catalyzed Intramolecular Dehydrogenative Coupling (CDC) Reaction

A more recent and innovative approach involves palladium-catalyzed oxidative coupling to form fused imidazo[1,2-a]pyrimidines directly from amine and aldehyde derivatives.

  • Reaction Conditions:

    • Catalyst: PdCl₂ (5 mol%)
    • Base: Potassium carbonate (2 equiv)
    • Solvent: Anhydrous toluene
    • Temperature: 80 °C
    • Atmosphere: Oxygen (1 atm)
    • Reaction time: 4 hours
  • Mechanism:

    • Tandem reaction involving oxidative CDC (cross-dehydrogenative coupling) under aerobic conditions.
    • This method avoids pre-functionalized starting materials and uses air as a green oxidant.
  • Advantages:

    • Mild reaction conditions.
    • Use of oxygen as oxidant is environmentally benign.
    • High selectivity and good yields.
Substrate Product Yield (%) Notes
1H-benzo[d]imidazol-2-amine + 2-phenylacetaldehyde Phenyl(3-phenylbenzoimidazo[1,2-a]pyrimidin-2-yl)methanone 85-90 Efficient under mild aerobic conditions

(Representative example from palladium-catalyzed synthesis)

DBU-Catalyzed Cyclization in Aqueous Ethanol

Another effective method for synthesizing imidazo[1,2-a]pyrimidine derivatives involves the DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzed reaction of substituted 2-aminopyridines with phenacyl bromides in aqueous ethanol at room temperature.

  • Reaction Conditions:

    • Catalyst: DBU
    • Solvent: Aqueous ethanol (1:1 v/v)
    • Temperature: Room temperature (30–32 °C)
    • Reaction time: Short, typically under 1 hour
    • Workup: Extraction with water/chloroform, drying, and recrystallization
  • Advantages:

    • Green solvent system promoting sustainability.
    • Mild conditions with high atom economy (66.25–73.41%).
    • Broad substrate scope and scalability to multigram synthesis.
Parameter Details
Catalyst DBU
Solvent Aqueous ethanol (1:1)
Temperature Room temperature (30–32 °C)
Reaction time < 1 hour
Yield range 65–94%
Atom economy 66.25–73.41%

(Data from green chemistry-oriented synthesis)

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Chichibabin-Type Condensation N-arylitaconimides, sodium acetate, ethanol, heat Up to 89% High yield, well-established Requires heating, solvent-dependent yields
Pd-Catalyzed CDC Reaction PdCl₂, K₂CO₃, toluene, O₂, 80 °C, 4 h 85-90% Mild, aerobic oxidation, selective Requires Pd catalyst, inert conditions
DBU-Catalyzed Cyclization DBU, aqueous ethanol, room temp, short time 65-94% Green solvent, room temp, scalable Limited to certain substrates

Research Findings and Notes

  • The choice of catalyst, solvent, and reaction atmosphere significantly affects the yield and purity of 1-(Imidazo[1,2-a]pyrimidin-7-yl)ethanol and its analogs.
  • Sodium acetate concentration is critical in the Chichibabin-type method to drive the reaction to completion efficiently.
  • Palladium-catalyzed CDC reactions represent a modern, environmentally friendly approach with good functional group tolerance.
  • DBU-catalyzed synthesis using aqueous ethanol aligns with green chemistry principles and is suitable for large-scale production.
  • The structural integrity and purity of the products were confirmed by NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry in the cited studies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(imidazo[1,2-a]pyrimidin-7-yl)ethanol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization or multicomponent reactions. For example, imidazo[1,2-a]pyrimidine scaffolds are often constructed using cyclocondensation of 2-aminopyrimidines with α-bromoketones or via oxidative coupling. A five-step process involving key intermediates like imidazopyrimidine and boronic acid derivatives has been reported, yielding the target compound in 40% overall efficiency . Optimization strategies include varying catalysts (e.g., HCl in ethanol), adjusting stoichiometry, and employing microwave-assisted synthesis to reduce reaction times.

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodology : Characterization relies on spectroscopic techniques (NMR, IR) and X-ray crystallography. For instance, single-crystal X-ray diffraction can resolve the planar imidazo[1,2-a]pyrimidine ring system and confirm substituent positions. Hydrogen bonding patterns (C–H⋯O/N) observed in crystal structures provide additional validation .

Q. What preliminary biological screening methods are used to evaluate this compound?

  • Methodology : Initial screening often includes antimicrobial assays (e.g., MIC against bacterial/fungal strains) and cytotoxicity testing (e.g., MTT assays on cancer cell lines). Derivatives of imidazo[1,2-a]pyrimidine have shown activity against COX isoforms, suggesting anti-inflammatory potential. Dose-response curves and IC₅₀ calculations are critical for prioritizing leads .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine core influence biological activity?

  • Methodology : Systematic SAR studies involve introducing substituents (e.g., halogens, methyl groups) via substitution or cross-coupling reactions. For example, 2-phenyl derivatives exhibit enhanced COX-2 inhibition compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like TNF-α or GABA receptors .

Q. What computational tools are recommended for predicting ADME-Tox properties of this compound?

  • Methodology : Use SwissADME or ProTox-II to assess pharmacokinetic parameters (e.g., logP, bioavailability) and toxicity. Molecular dynamics simulations (e.g., GROMACS) can model blood-brain barrier penetration, relevant for neurological applications. For instance, ethanolamine side chains may improve solubility but require toxicity profiling .

Q. How can researchers resolve contradictions in reported biological activities between imidazo[1,2-a]pyrimidines and pyridines?

  • Methodology : Comparative studies using isosteric analogs (e.g., replacing pyrimidine with pyridine) under standardized assay conditions are essential. For example, imidazo[1,2-a]pyridines show stronger COX inhibition than pyrimidines due to enhanced π-π stacking with aromatic residues. Meta-analysis of published IC₅₀ values and in silico docking can clarify mechanistic differences .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) or enzymatic resolution (e.g., lipases) can preserve stereochemistry. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity). Pilot-scale reactions in ethanol/water mixtures reduce environmental impact .

Key Considerations for Experimental Design

  • Contradiction Analysis : When discrepancies arise (e.g., variable IC₅₀ values), validate assays using positive controls (e.g., indomethacin for COX studies) and replicate under identical conditions .
  • Advanced Characterization : Combine HPLC-MS for purity analysis with NMR relaxation studies to probe molecular dynamics in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.